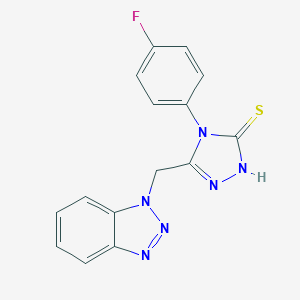
5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as BTT, is a chemical compound that has been extensively studied for its potential application in various scientific fields. BTT is a heterocyclic compound that contains a benzotriazole ring, a triazole ring, and a thione group. The unique structure of BTT makes it a versatile compound that can be used in a wide range of applications.
Mécanisme D'action
The mechanism of action of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione varies depending on its application. In anticancer studies, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In antimicrobial studies, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death. In corrosion inhibition studies, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to form a protective layer on the surface of metals, preventing corrosion. In DSSC studies, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to absorb light and transfer electrons to the DSSC electrode.
Biochemical and Physiological Effects
5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have low toxicity in vitro and in vivo. In a toxicity study, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was found to have an LD50 value of 1,500 mg/kg in rats. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been shown to have low cytotoxicity in various cell lines. In a study on the effect of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on the immune system, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was found to enhance the activity of natural killer cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its versatility. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be used in a wide range of applications, including anticancer studies, antimicrobial studies, corrosion inhibition studies, and DSSC studies. Another advantage of using 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its low toxicity and low cytotoxicity, which make it a safe compound to use in vitro and in vivo.
One of the limitations of using 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its limited solubility in water. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is soluble in organic solvents, but its solubility in water is limited. Another limitation of using 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its high cost. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a relatively expensive compound, which may limit its use in some lab experiments.
Orientations Futures
There are several future directions for the study of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential direction is the development of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione-based anticancer drugs. Studies have shown that 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has potent anticancer activity, and further research could lead to the development of new anticancer drugs. Another potential direction is the development of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione-based antimicrobial agents. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown antimicrobial activity against various bacteria and fungi, and further research could lead to the development of new antimicrobial agents. Another potential direction is the development of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione-based corrosion inhibitors. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown effective corrosion inhibition properties, and further research could lead to the development of new corrosion inhibitors. Finally, another potential direction is the development of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione-based water treatment agents. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown effective heavy metal ion removal properties, and further research could lead to the development of new water treatment agents.
Méthodes De Synthèse
The synthesis of 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various methods, including the reaction of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine with sodium azide and sulfur to yield the desired compound. Another method involves the reaction of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine with sodium azide and thiourea to produce 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Applications De Recherche Scientifique
5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been investigated for its potential application in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential as an anticancer agent. Studies have shown that 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can inhibit the growth of cancer cells in vitro and in vivo. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been investigated for its potential as an antimicrobial agent. Studies have shown that 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has antimicrobial activity against various bacteria and fungi.
In material science, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential as a corrosion inhibitor. Studies have shown that 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can effectively inhibit the corrosion of various metals, including steel and aluminum. 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been investigated for its potential as a dye-sensitized solar cell (DSSC) sensitizer. Studies have shown that 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can enhance the efficiency of DSSCs.
In environmental science, 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied for its potential as a water treatment agent. Studies have shown that 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can effectively remove heavy metal ions from water.
Propriétés
Formule moléculaire |
C15H11FN6S |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
3-(benzotriazol-1-ylmethyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11FN6S/c16-10-5-7-11(8-6-10)22-14(18-19-15(22)23)9-21-13-4-2-1-3-12(13)17-20-21/h1-8H,9H2,(H,19,23) |
Clé InChI |
WJXOIIYKGKPFKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)N3C4=CC=C(C=C4)F |
SMILES canonique |
C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)N3C4=CC=C(C=C4)F |
Solubilité |
37.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-2-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292517.png)
![3-amino-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292518.png)
![2-{[3-(2-Methylphenyl)-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B292521.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292522.png)
![2-(benzylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292526.png)
![Ethyl {[5,6-dimethyl-3-(4-methyl-2-pyridinyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B292527.png)
![5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292528.png)
![2-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(4-methyl-2-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292529.png)
![5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292530.png)
![Ethyl 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B292531.png)
![Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-4-methylanilino)acetate](/img/structure/B292534.png)
![Ethyl ({[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-methoxyanilino)acetate](/img/structure/B292535.png)
![Ethyl [3-methoxy({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292537.png)
![Ethyl [{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]acetyl}-3-(trifluoromethyl)anilino]acetate](/img/structure/B292538.png)